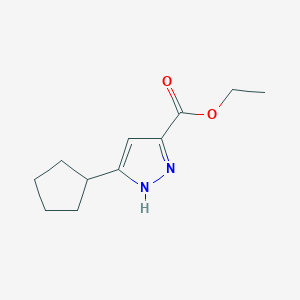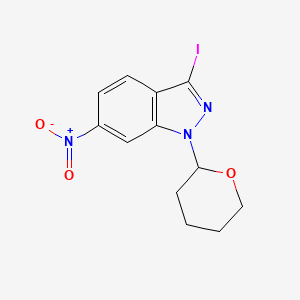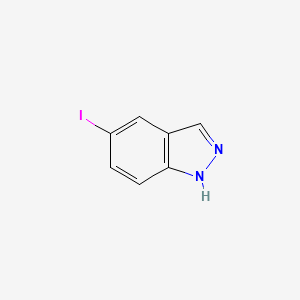
5-Iodo-1H-indazole
Descripción general
Descripción
5-Iodo-1H-indazole is a chemical compound that belongs to the indazole class, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of an iodine atom at the 5-position of the indazole ring system adds unique properties to the molecule, making it a valuable intermediate in the synthesis of various heteroaryl compounds.
Synthesis Analysis
The synthesis of 5-Iodo-1H-indazole derivatives can be achieved through several methods. One efficient approach involves palladium-catalyzed cross-coupling reactions. For instance, ethyl (3-iodo-1H-indazol-1-yl)acetate can be reacted with heteroarylmetallated derivatives to produce novel 3-heteroaryl N-1-functionalized indazoles . Another method includes a practical, metal-free synthesis from o-aminobenzoximes, which is mild and can be scaled up, providing good to excellent yields of 1H-indazoles . Additionally, a novel aqueous iodination system has been developed for the synthesis of 5-iodo-1,2,3-triazoles, which demonstrates high efficiency and excellent chemo-selectivity .
Molecular Structure Analysis
The molecular structure of 5-Iodo-1H-indazole is characterized by the indazole core, which consists of a benzene ring fused to a pyrazole ring. The iodine atom at the 5-position is a significant substituent that influences the reactivity and electronic properties of the molecule. The presence of the iodine atom can also facilitate further functionalization through various organic reactions.
Chemical Reactions Analysis
5-Iodo-1H-indazole serves as a versatile intermediate in organic synthesis. It can undergo palladium-catalyzed cross-coupling reactions to form various heteroaryl compounds . Additionally, the iodine substituent allows for the synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles through copper(I)-catalyzed cycloaddition reactions . The iodine atom can also be utilized in an aqueous iodination system to modify biomolecules and for double labeling when coupled with other reactions such as the Sonogashira reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Iodo-1H-indazole are influenced by the indazole core and the iodine substituent. The iodine atom contributes to the molecule's polarity, molecular weight, and potential to participate in halogen bonding, which can affect solubility and reactivity. The heteroaromatic nature of the indazole ring system also plays a role in the compound's electronic properties and its ability to engage in π-π interactions and hydrogen bonding. These properties are crucial for the compound's behavior in various chemical reactions and its potential applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Synthesis of Iodo-1,2,3-triazoles and Radioactive Labeling
5-Iodo-1H-indazole is utilized in the synthesis of iodo-1,2,3-triazoles, which have significant chemical and biomedical applications. A novel method for the aqueous synthesis of 5-iodo-1,2,3-triazoles enables direct modification of bioactive molecules in water, including peptides, and facilitates radioactive iodine labeling, highlighting its potential in drug discovery and molecular imaging (Li et al., 2017).
Cross-Coupling Reactions
5-Iodo-1H-indazole derivatives are explored for their reactivity in palladium-catalyzed cross-coupling reactions. These reactions produce a range of functionalized indazoles with potential as 5-HT receptor ligands, illustrating the compound's utility in synthesizing new bioactive molecules (Witulski et al., 2005).
Organic Synthesis and Drug Discovery
The combination of CuI and NBS catalytic systems in the presence of 5-Iodo-1H-indazole allows for the efficient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazoles. This method's tolerance for various sensitive groups underlines its potential applications in organic synthesis and drug discovery (Li et al., 2008).
Efficient Synthesis of N-1-Functionalized Indazoles
The compound plays a role in the synthesis of 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions. This demonstrates its importance in creating novel bioactive indazoles, expanding the scope of potential pharmaceuticals (Fraile et al., 2011).
Radiochemical Reaction for Molecular Probes
5-Iodo-1H-indazole is integral in a one-pot, three-component radiochemical reaction to assemble 125I-labeled molecular probes. The method's broad applicability and potential to rapidly assemble molecular probes underscore its significance in nuclear imaging and diagnostics (Yan et al., 2013).
Gelation Solvents and Superorganogels
The compound is used to investigate the influence of halogen bond on the gelation of organogel systems. Its ability to form superorganogels and respond to various stimuli highlights its potential in materials science and nanotechnology (Huang et al., 2017).
Building Blocks for Synthesis
5-Iodo-1H-indazole is recognized as a versatile building block for synthesizing diverse 1,4,5-trisubstituted 1,2,3-triazoles. Its applications in creating new C–C, C–heteroatom, or C–D(T) bonds, along with its use in radiolabeling, highlight its versatility in synthetic chemistry (Balova et al., 2020).
Synthesis from Organic Azides and Terminal Alkynes
An improved method for preparing 5-iodo-1,2,3-triazoles directly from organic azides and terminal alkynes showcases the compound's role in facilitating efficient and selective syntheses in organic chemistry (Zhu et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
5-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHCLICSHIAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619590 | |
| Record name | 5-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1H-indazole | |
CAS RN |
55919-82-9 | |
| Record name | 5-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

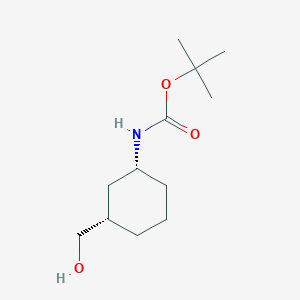

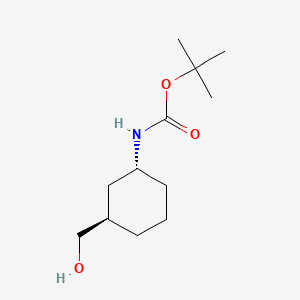
![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)



